5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3
CAS No.: 1185032-53-4
Cat. No.: VC0028556
Molecular Formula: C18H21N3O6
Molecular Weight: 378.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185032-53-4 |
|---|---|
| Molecular Formula | C18H21N3O6 |
| Molecular Weight | 378.399 |
| IUPAC Name | methyl 5-hydroxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-6-(trideuteriomethoxy)pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24)/i3D3 |
| Standard InChI Key | FCCMQMXYACFBJQ-HPRDVNIFSA-N |
| SMILES | CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
The compound exhibits specific physical and chemical properties that make it suitable for its applications in pharmaceutical research. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1185032-53-4 |
| Molecular Formula | C18H21N3O6 (C18H18D3N3O6) |
| Molecular Weight | 378.399 g/mol |
| Physical Appearance | White to off-white solid or liquid (depending on preparation) |
| Storage Temperature | +4°C |
| Shipping Temperature | Room temperature |
| Country of Origin (for some commercial sources) | Canada |
The compound contains three deuterium atoms replacing the hydrogens in the methoxy group, which gives it distinctive properties for analytical applications while maintaining similar chemical reactivity to its non-deuterated analog . The presence of deuterium provides a unique mass spectrometric signature that allows researchers to differentiate this compound from the non-labelled version in complex mixtures.
Structural Information
The structural details of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 are well-characterized through various chemical identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | methyl 5-hydroxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-6-(trideuteriomethoxy)pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24)/i3D3 |
| Standard InChIKey | FCCMQMXYACFBJQ-HPRDVNIFSA-N |
| SMILES | CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
| PubChem Compound | 46781835 |
The compound features a pyrimidine ring with hydroxyl and methoxyl (deuterated) substituents. The carboxyl methyl ester group at position 4 and the complex [1-methyl-1-[[benzylcarbamoyl]amino]ethyl] substituent at position 2 complete its structure. The three deuterium atoms replace hydrogen atoms in the methoxy group at position 6, creating the trideuteriomethoxy functionality that gives this compound its unique analytical properties .
Analytical Methods
The deuterium labelling in 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 facilitates various analytical approaches, particularly in mass spectrometry. The compound's three deuterium atoms create a mass shift of +3 Da compared to the non-deuterated version, allowing for clear discrimination in mass spectrometric analyses. This property is particularly valuable in isotope dilution mass spectrometry (IDMS), where the labeled compound serves as an internal standard for the quantification of the non-labeled analog.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is likely the preferred analytical method for detecting and quantifying this compound in complex matrices. The chromatographic separation helps isolate the compound from potential interferents, while the mass spectrometric detection provides both sensitivity and specificity . High-resolution mass spectrometry can further enhance the analytical capabilities by providing accurate mass measurements that confirm the elemental composition.
Nuclear magnetic resonance (NMR) spectroscopy would also be valuable for structural confirmation and purity assessment of this compound. The deuterium labelling would result in characteristic changes in the NMR spectrum compared to the non-deuterated analog, particularly the absence of the methoxy proton signals that would be replaced by deuterium .
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